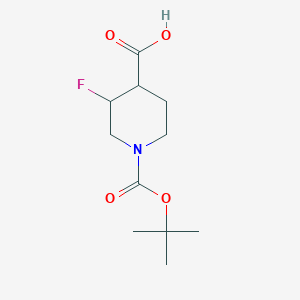

1-(叔丁氧羰基)-3-氟哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Chemical Reactions Analysis

The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .

科学研究应用

氟化剂及其合成

一项研究详细阐述了氟化剂的合成和性质,例如 4-叔丁基-2,6-二甲苯基硫三氟化物,突出了它们的高热稳定性和抗水解性。这些试剂在各种氟化反应中表现出优异的效用,包括将羧基转化为 CF(3) 基团,产率高,这可能与 1-(叔丁氧羰基)-3-氟哌啶-4-羧酸的合成和改性有关 (Umemoto、Singh、Xu 和 Saito,2010).

哌啶酸衍生物的合成

另一项研究展示了一系列反应,导致哌啶酸衍生物的合成,证明了乙烯基氟基团作为乙酰基阳离子等效物。本研究提供了可用于合成 1-(叔丁氧羰基)-3-氟哌啶-4-羧酸衍生物的合成途径 (Purkayastha、Shendage、Froehlich 和 Haufe,2010).

哌啶衍生物的抗菌活性

将吡啶酮羧酸作为抗菌剂的研究包括 7-(3-氨基-1-吡咯烷基)-1-乙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸及其类似物的合成和评估。这些化合物在结构上与 1-(叔丁氧羰基)-3-氟哌啶-4-羧酸相关,显示出有希望的抗菌活性,表明在开发新的抗菌剂中具有潜在应用 (Egawa、Miyamoto、Minamida、Nishimura、Okada、Uno 和 Matsumoto,1984).

合成中的保护试剂

另一个关键应用涉及叔丁氧羰基化试剂的使用,例如 1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI),用于保护含酸性质子的底物。本研究重点介绍了一种在温和条件下进行化学选择性反应的方法,这对于合成和改性复杂分子(包括 1-(叔丁氧羰基)-3-氟哌啶-4-羧酸)至关重要 (Saito、Ouchi 和 Takahata,2006).

安全和危害

The safety data sheet for a similar compound “1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is the amino group in organic compounds . The compound is used as a protecting group in organic synthesis, particularly for amines .

Mode of Action

The compound, also known as a BOC group, interacts with its targets by forming a carbamate . This is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound affects the synthesis of peptides . By protecting the amino groups, it allows for transformations of other functional groups . This is particularly important in the synthesis of complex molecules where selective reactions are required .

Result of Action

The result of the compound’s action is the protection of amino groups , allowing for selective reactions in organic synthesis . This is crucial in the creation of complex molecules, including medicinally active compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s ability to form a carbamate with amines is facilitated under aqueous conditions . Additionally, the removal of the BOC group is achieved with strong acids , suggesting that the compound’s action can be influenced by the pH of the environment.

属性

IUPAC Name |

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXFBQGBIHPZCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2988218.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2988219.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2988230.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2988231.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2988236.png)

![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2988238.png)